Imofinostat Imofinostat Imofinostat is an orally bioavailable N-hydroxyacrylamide-derived inhibitor of both human pan-histone deacetylase (HDAC) enzymes and the serine/threonine protein kinase Akt (protein kinase B), with potential antineoplastic activity. Upon administration, imofinostat selectively binds to and inhibits HDACs, which inhibits deacetylation of histone proteins and leads to the accumulation of highly acetylated histones. This may result in both an induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. This prevents cell division and induces both cell cycle arrest and apoptosis, which may inhibit the proliferation of susceptible tumor cells. In addition, imofinostat inhibits the phosphorylation and activation of Akt, which prevents the activation of downstream signaling pathways, independent of its HDAC inhibitory activity. HDACs, upregulated in many tumor cell types, are a family of enzymes that deacetylate histone proteins. Akt, overexpressed in many tumor cell types, plays a key role in tumor cell proliferation and survival.
Brand Name: Vulcanchem
CAS No.: 1338320-94-7
VCID: VC0547948
InChI: InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+
SMILES: Array
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol

Imofinostat

CAS No.: 1338320-94-7

Cat. No.: VC0547948

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Imofinostat - 1338320-94-7

Specification

CAS No. 1338320-94-7
Molecular Formula C17H16N2O4S
Molecular Weight 344.4 g/mol
IUPAC Name (E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide
Standard InChI InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+
Standard InChI Key MGTIFSBCGGAZDB-VQHVLOKHSA-N
Isomeric SMILES C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3
Appearance white solid powder

Introduction

Mechanisms of Action

HDAC Inhibition

MPT0E028 acts as a pan-HDAC inhibitor, targeting multiple HDAC isoforms including HDAC1, HDAC2, HDAC6, and HDAC8 . By inhibiting these enzymes, MPT0E028 disrupts the deacetylation process of histones and non-histone proteins. This leads to increased acetylation levels of histone H3 and tubulin, which are critical for chromatin remodeling and microtubule stability .

Akt/mTOR Pathway Modulation

In addition to HDAC inhibition, MPT0E028 directly targets the Akt signaling pathway. It reduces phosphorylation levels of Akt at critical sites such as T308 and S473, thereby inhibiting downstream signaling proteins like mTOR and GSK3β . This dual mechanism enhances apoptosis in cancer cells while suppressing oncogenic pathways.

Gene Regulation

Microarray analysis has revealed that MPT0E028 modulates the expression of several oncogenes and tumor suppressor genes, including TP53, MYC, STAT family genes (STAT1-6), and BID . These changes contribute to its broad-spectrum anticancer activity.

Preclinical Studies

In Vitro Efficacy

MPT0E028 has demonstrated significant growth inhibition in various cancer cell lines, including hepatomas, colorectal cancer cells (HCT116), B-cell lymphomas (Ramos and BJAB), and others . The IC50_{50} values for HDAC inhibition were reported as follows: 53 nM for HDAC1, 106 nM for HDAC2, and 29 nM for HDAC6 . These values indicate high potency compared to other FDA-approved HDAC inhibitors like vorinostat (SAHA) .

Apoptosis Induction

Flow cytometry analyses show that MPT0E028 increases the sub-G1 phase population in treated cells in a dose-dependent manner . Western blot experiments confirm activation of apoptotic markers such as caspase-3, PARP cleavage, and caspase-6/-7/-8/-9 activation following treatment .

In Vivo Studies

Animal xenograft models have demonstrated that oral administration of MPT0E028 significantly inhibits tumor growth with minimal toxicity . In mice bearing human lymphoma Ramos cells or BJAB xenografts, MPT0E028 prolonged survival rates more effectively than SAHA at equivalent doses .

Table 1: Comparative Tumor Growth Inhibition in Xenograft Models

ModelTreatmentDose (mg/kg)Tumor Growth Inhibition (%)Survival Rate Improvement (%)
Ramos CellsMPT0E02850–200>70>80
BJAB XenograftSAHASame<40<50

Clinical Trials

Phase I Trials

Phase I clinical trials for MPT0E028 were conducted at National Taiwan University Hospital and Taipei Medical University Hospital . These trials focused on assessing safety profiles, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) in patients with late-stage solid tumors.

Key Findings:

  • Safety: Minimal adverse effects were reported.

  • MTD: Established at doses below toxic thresholds.

  • PK/PD: Demonstrated favorable absorption and distribution profiles.

Phase II Trials

Phase II studies are currently underway to evaluate efficacy in advanced malignant solid neoplasms and colorectal cancer . Preliminary results suggest promising outcomes in terms of tumor regression rates.

Future Directions

Combination Therapy

Given its dual mechanism of action (HDAC inhibition + Akt targeting), MPT0E028 could be combined with other therapeutic agents to enhance efficacy.

Biomarker Development

Identifying biomarkers associated with response to MPT0E028 could improve patient stratification in clinical settings.

Expanded Indications

Further research is needed to explore its potential applications beyond oncology and fibrosis.

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